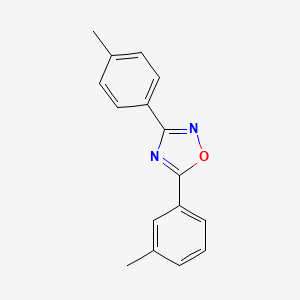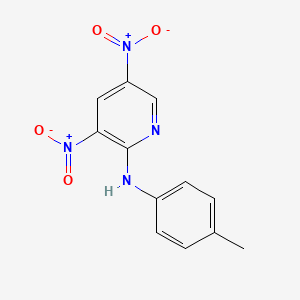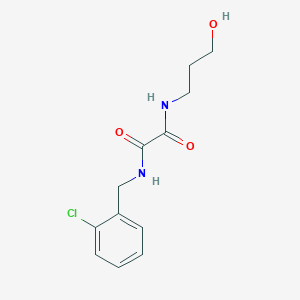![molecular formula C16H13FN2O3 B4894904 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide, also known as AFN-1252, is a novel antibiotic agent that has been extensively studied in recent years. It belongs to a class of compounds called FabI inhibitors, which target the bacterial enzyme FabI and inhibit bacterial fatty acid synthesis.
Mécanisme D'action
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide targets the bacterial enzyme FabI, which is involved in fatty acid synthesis. By inhibiting FabI, 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide disrupts the bacterial cell membrane and inhibits bacterial growth. This mechanism of action is different from that of traditional antibiotics, which target the bacterial cell wall or protein synthesis.
Biochemical and Physiological Effects:
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has been shown to have minimal toxicity in animal models and does not appear to have any significant effects on normal physiological processes. However, further studies are needed to fully understand its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high degree of purity, making it a reliable and consistent research tool. It is also effective against a wide range of bacterial strains, making it a versatile antibiotic agent. However, one limitation of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide is that it is not effective against gram-negative bacteria, which limits its potential applications in some research areas.
Orientations Futures
There are several potential future directions for research on 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide. One area of interest is the development of new antibiotics that target FabI and other enzymes involved in bacterial fatty acid synthesis. Another potential direction is the investigation of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide's potential as a treatment for antibiotic-resistant infections. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide and its potential interactions with other drugs.
Méthodes De Synthèse
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with acetic anhydride to form 2-acetylamino-1-nitrobenzene. This compound is then reduced to 2-amino-1-nitrobenzene using palladium on carbon as a catalyst. The resulting compound is then reacted with 3-fluorobenzaldehyde and acetic anhydride to form 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide.
Applications De Recherche Scientifique
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential as a new antibiotic agent. In vitro studies have shown that it is active against a wide range of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vivo studies have also demonstrated its efficacy in treating bacterial infections in animal models. 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has also been shown to be effective against drug-resistant strains of bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections.
Propriétés
IUPAC Name |
2-(2-acetamidophenyl)-N-(3-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-10(20)18-14-8-3-2-7-13(14)15(21)16(22)19-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFZKRXHZCJOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)

![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)




![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
